

# Application Note: Quantification of Sibiricaxanthone B in Botanical Extracts using UPLC-MS/MS

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## Compound of Interest

Compound Name: *Sibiricaxanthone B*

Cat. No.: *B1632466*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Sibiricaxanthone B** is a xanthone C-glycoside, a class of polyphenolic compounds known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] This natural product is primarily isolated from the roots of plants in the Polygala genus, such as Polygala sibirica and Polygala tenuifolia.[1][3][4][5] Given its therapeutic potential, a robust, sensitive, and selective analytical method is crucial for its quantification in various matrices, including botanical extracts and biological samples. This is essential for pharmacokinetic studies, quality control of herbal products, and phytochemical research.

This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the reliable quantification of **Sibiricaxanthone B**. UPLC systems offer significant advantages over traditional HPLC, including shorter run times, improved resolution, and higher sensitivity.[6] When coupled with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode, the method provides excellent selectivity and sensitivity for accurate quantification even in complex sample matrices. [4][7]

## Experimental Protocols

## Materials and Reagents

- Reference Standards: **Sibiricaxanthone B** ( $\geq 98\%$  purity), Digoxin (Internal Standard, IS,  $\geq 98\%$  purity).
- Solvents: LC-MS grade acetonitrile, methanol, and water.
- Additives: Formic acid (LC-MS grade,  $\sim 99\%$  purity).
- Plant Material: Dried and powdered root of *Polygala sibirica* or *Polygala tenuifolia*.
- Filters:  $0.22\ \mu\text{m}$  PTFE or nylon syringe filters.

## Instrumentation

- UPLC System: Waters ACQUITY UPLC H-Class system or equivalent, equipped with a binary solvent manager, sample manager, and column heater.[8]
- Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.[9]
- Data System: MassLynx 4.1 or equivalent software for data acquisition and analysis.[9]

## Preparation of Standards and Samples

- Standard Stock Solutions:
  - Accurately weigh and dissolve **Sibiricaxanthone B** and Digoxin (IS) in methanol to prepare individual stock solutions at a concentration of  $1\ \text{mg/mL}$ .
  - Store stock solutions at  $-20^\circ\text{C}$ .
- Working Solutions:
  - Prepare a series of working standard solutions for the calibration curve by serially diluting the **Sibiricaxanthone B** stock solution with  $70\%$  methanol.
  - Prepare a working solution of the internal standard (Digoxin) at a concentration of  $100\ \text{ng/mL}$  in  $70\%$  methanol.

- Calibration Standards and Quality Control (QC) Samples:
  - Prepare calibration standards by spiking appropriate amounts of the working standard solutions into a blank matrix (70% methanol) to achieve final concentrations ranging from 1 to 500 ng/mL.
  - Add the internal standard to each calibrator and QC sample to a final concentration of 10 ng/mL.
  - Prepare QC samples at low, medium, and high concentrations (e.g., 2.5, 75, and 400 ng/mL) in the same manner.
- Sample Preparation (from Polygala root powder):
  - Accurately weigh 100 mg of the powdered plant material into a microcentrifuge tube.
  - Add 1 mL of 70% methanol solution.[\[10\]](#)
  - Vortex for 1 minute, followed by ultrasonication in a water bath for 30 minutes.[\[10\]](#)
  - Centrifuge the mixture at 13,000 rpm for 10 minutes.
  - Collect the supernatant. Dilute the supernatant 100-fold with 70% methanol.
  - Add the internal standard to the diluted extract to a final concentration of 10 ng/mL.
  - Filter the final solution through a 0.22  $\mu$ m syringe filter into a UPLC vial before analysis.[\[8\]](#)

## UPLC-MS/MS Method

The chromatographic separation and mass spectrometric detection parameters are outlined below.

Table 1: UPLC Parameters

| Parameter          | Condition  |
|--------------------|--|
| Column             | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[9]   |
| Mobile Phase A     | Water with 0.1% Formic Acid[11][12]  |
| Mobile Phase B     | Acetonitrile with 0.1% Formic Acid[11][12]   |
| Flow Rate          | 0.4 mL/min[11]   |
| Gradient Elution   | 0-1.0 min, 5% B; 1.0-5.0 min, 5-95% B; 5.0-6.0 min, 95% B; 6.0-6.1 min, 95-5% B; 6.1-8.0 min, 5% B |
| Column Temperature | 40°C[9]  |
| Injection Volume   | 5 µL[9]  |

| Autosampler Temp. | 10°C |

Table 2: MS/MS Parameters

| Parameter            | Condition                                      |
|----------------------|--|
| Ionization Mode      | Electrospray Ionization (ESI), Negative[4][13] |
| Capillary Voltage    | 2.5 kV[9]                                      |
| Cone Voltage         | 30 V   |
| Source Temperature   | 150°C[9]                                       |
| Desolvation Temp.    | 400°C[9]                                       |
| Cone Gas Flow        | 50 L/h[9]                                      |
| Desolvation Gas Flow | 800 L/h[9]                                     |

| MRM Transitions | **Sibircaxanthone B**: 537.1 > 417.1 (Quantifier), 537.1 > 285.1 (Qualifier)  
Digoxin (IS): 779.4 > 649.4 |

## Data Presentation and Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect according to standard guidelines. The results are summarized in the tables below.

Table 3: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r <sup>2</sup> ) | LLOQ (ng/mL) | LOD (ng/mL) |
|---------|---------------------------|---|--------------|-------------|
|---------|---------------------------|---|--------------|-------------|

| Sibiricaxanthone B | 1 - 500 | > 0.998 | 1.0 | 0.3 |

Table 4: Precision and Accuracy of QC Samples

| Spiked Conc. (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |
|----------------------|---------------------------------|------------------------|----------------------------------|------------------------|
| 2.5 (LQC)            | 4.8                             | 103.2                  | 6.5                              | 101.5                  |
| 75 (MQC)             | 3.1                             | 98.5                   | 4.2                              | 99.8                   |

| 400 (HQC) | 2.5 | 101.7 | 3.8 | 102.1 |

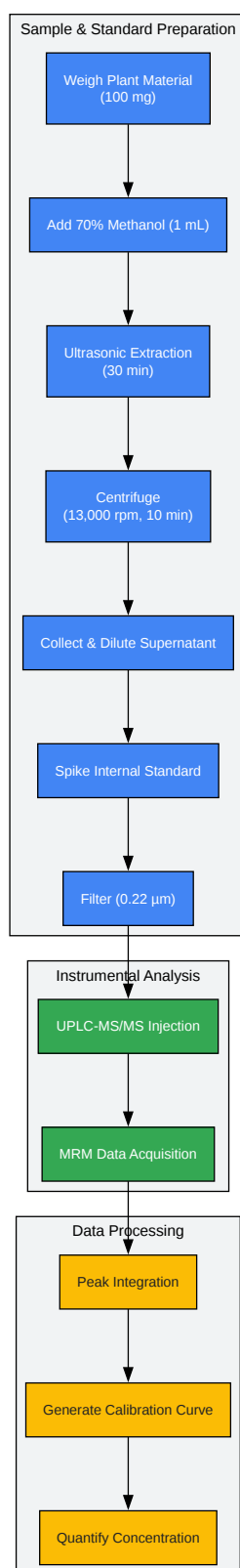
Table 5: Recovery and Matrix Effect

| Analyte            | Concentration Level (ng/mL) | Recovery (%) | Matrix Effect (%) |
|--------------------|-----------------------------|--------------|-------------------|
| Sibiricaxanthone B | 2.5 (Low)                   | 91.5         | 94.2              |

|| 400 (High) | 94.8 | 96.1 |

## Visualizations

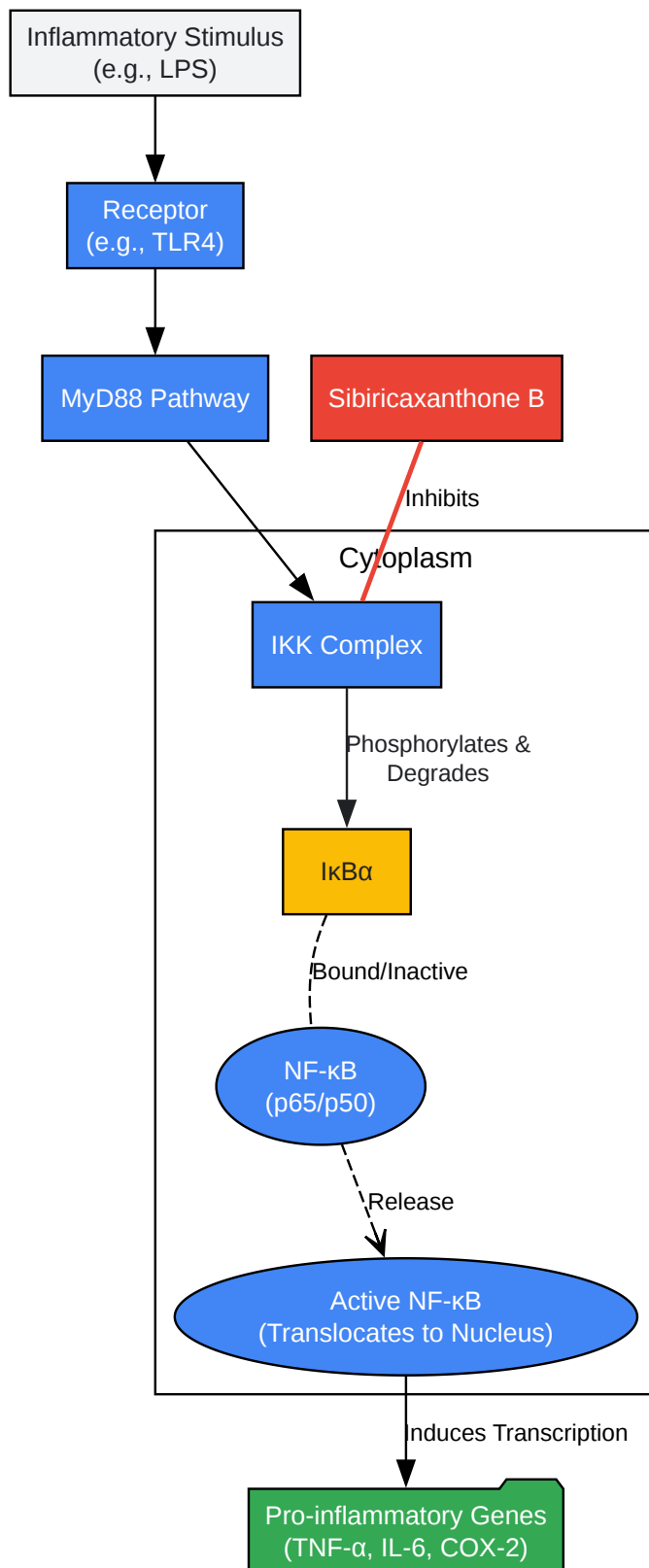
### Experimental Workflow Diagram



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Caption: UPLC-MS/MS workflow for **Sibiricaxanthone B** quantification.

## Hypothetical Signaling Pathway Inhibition



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Caption: Potential inhibition of the NF- $\kappa$ B pathway by **Sibiricaxanthone B**.

## Conclusion

The developed UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of **Sibiricaxanthone B** in botanical extracts. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of applications, including the quality control of raw herbal materials and finished products, as well as supporting preclinical and clinical research into the therapeutic properties of this promising natural compound.

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